4-Bromo-1-butoxy-2-methylbenzene
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Overview
Description
4-Bromo-1-butoxy-2-methylbenzene is an organic compound belonging to the class of bromo-substituted aromatic compounds. It features a benzene ring substituted with a bromo group at the 4-position, a butoxy group at the 1-position, and a methyl group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 1-butoxy-2-methylbenzene: This method involves the bromination of 1-butoxy-2-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of 1-butoxybenzene with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) to introduce the methyl group, followed by bromination.
Industrial Production Methods: The industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 4-bromo-1-butoxy-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in 1-butoxy-2-methylbenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromo group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 4-Bromo-1-butoxy-2-methylbenzoic acid
Reduction: 1-butoxy-2-methylbenzene
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Bromo-1-butoxy-2-methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the effects of bromo-substituted aromatic compounds on biological systems.
Medicine: It may be explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1-butoxy-2-methylbenzene exerts its effects depends on the specific application. For example, in biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-4-butoxy-1-methylbenzene: Similar structure but with different positions of the substituents.
1-Bromo-2-methylbenzene: A simpler compound with fewer substituents.
4-Bromo-1-methylbenzene: Another bromo-substituted benzene with a different alkyl group.
Uniqueness: 4-Bromo-1-butoxy-2-methylbenzene is unique due to its specific combination of substituents, which can influence its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-1-butoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLIUBVFDPEBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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